Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative featuring a benzyloxy-substituted anilino group at position 4 and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 8-fluoro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTDYWMLAPUCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Fluorination Strategies
Introducing fluorine at position 8 is critical. Two primary methods are observed:
Direct Fluorination via Halogen Exchange
A chlorine atom at position 8 is replaced by fluorine using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C. This approach, used for 8-fluoroquinoline-2-carboxylic acid, requires a chlorinated precursor.
Example:
- Synthesize 4-(benzyloxy)aniline -derived quinoline-2-carboxylate with chlorine at position 8.
- React with KF in DMF to yield the 8-fluoro derivative.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Fluorinating Agent | KF | |
| Temperature | 150°C | |
| Yield | 50–65% (similar substrates) |
Electrophilic Fluorination
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine via electrophilic substitution. This method is effective for electron-rich quinolines but less common in cited sources.
Esterification and Functionalization
The methyl ester at position 2 is introduced either during cyclization (using methyl β-keto esters) or via post-synthesis esterification.
In-Situ Ester Formation
Using methyl 3-oxobutanoate in the Gould-Jacobs reaction directly incorporates the methyl ester.
Post-Cyclization Esterification
If the cyclization product is a carboxylic acid (e.g., 8-fluoroquinoline-2-carboxylic acid), it is esterified with methanol and thionyl chloride (SOCl₂):
$$
\text{8-Fluoroquinoline-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl₂}} \text{Methyl ester}
$$
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | SOCl₂ | |
| Yield | 85–90% |
Amination at Position 4
Attaching the 4-(benzyloxy)phenylamino group involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
Nucleophilic Aromatic Substitution
A chlorine atom at position 4 reacts with 4-(benzyloxy)aniline under basic conditions:
$$
\text{4-Chloro-8-fluoroquinoline-2-carboxylate} + \text{4-(Benzyloxy)aniline} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Base | K₂CO₃ | |
| Solvent | DMF or DMSO | |
| Yield | 70–80% |
Buchwald-Hartwig Amination
A palladium catalyst (e.g., Pd(OAc)₂) couples 4-(benzyloxy)aniline with a brominated quinoline precursor:
$$
\text{4-Bromo-8-fluoroquinoline-2-carboxylate} + \text{4-(Benzyloxy)aniline} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound}
$$
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Temperature | 100°C | |
| Yield | 65–75% |
One-Pot Catalytic Approaches
The patent describes a twin-catalyst system (silica-supported FeCl₃ and ZnCl₂) for quinoline synthesis from anilines and methyl vinyl ketone (MVK). Adapting this for the target compound:
- 4-(Benzyloxy)aniline reacts with MVK in acetic acid with Silferc (FeCl₃/SiO₂).
- ZnCl₂ is added to promote cyclization.
- Fluorination and esterification follow as separate steps.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalysts | Silferc (FeCl₃/SiO₂) + ZnCl₂ | |
| Yield (quinoline core) | 55–65% |
Challenges and Optimizations
- Regioselectivity: Ensuring fluorine occupies position 8 requires precise control during halogenation.
- Solubility: Hydrophobic benzyloxy groups necessitate polar aprotic solvents (DMF, DMSO) for amination.
- Catalyst Efficiency: Twin catalysts reduce reaction time but require rigorous moisture exclusion.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while substitution of the bromine atom could yield various substituted derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate involves several chemical reactions that modify the quinoline structure to enhance its biological properties. The compound is derived from various quinoline derivatives, which are known for their broad spectrum of pharmacological activities.
Synthetic Pathways
- Initial Synthesis : The compound can be synthesized through a multi-step process involving the reaction of substituted anilines with appropriate quinoline derivatives. The introduction of the benzyloxy group is crucial for enhancing solubility and biological activity.
- Yield and Purity : Reports indicate that yields can vary significantly depending on the specific synthetic route employed, with some methods achieving yields up to 62% .
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Comparative Studies
In vitro studies have shown that this compound has comparable efficacy to established antibiotics like moxifloxacin, with minimal resistance development observed in bacterial cultures treated with it .
Anticancer Potential
Research indicates that this compound may also possess anticancer properties.
Cancer Cell Line Studies
Preliminary studies on various cancer cell lines suggest that the compound can inhibit cell proliferation and induce apoptosis. This effect is attributed to its ability to interfere with cell cycle regulation and promote oxidative stress within cancer cells .
Mechanistic Insights
The anticancer activity may be linked to its structural features that allow interaction with multiple cellular targets, leading to enhanced efficacy against tumor cells .
Broader Pharmacological Implications
This compound is part of a larger class of fluoroquinolones that have been modified to improve their pharmacokinetic profiles.
Potential for Hybridization
The ongoing research into hybrid molecules combining fluoroquinolone structures with other pharmacophores highlights the versatility of this compound in drug design. Such modifications aim to overcome antibiotic resistance and enhance therapeutic efficacy against various diseases .
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in clinical settings:
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparator: L480-0492 (Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate)
- Molecular Formula : C₁₉H₁₇FN₂O₂ (vs. C₂₄H₁₈FN₂O₃ for the target compound).
- Substituent Differences : The ethyl group (C₂H₅) in L480-0492 is replaced with a benzyloxy group (OCH₂C₆H₅) in the target compound.
- Impact of Substituents: Lipophilicity: The benzyloxy group increases molecular weight (~409 g/mol vs. Metabolic Stability: The benzyloxy group may introduce susceptibility to oxidative or hydrolytic cleavage compared to the chemically stable ethyl group. Steric Effects: The bulkier benzyloxy group could hinder binding to narrow enzyme pockets, altering biological activity .
Urea-Based Analogues with Benzyloxy Groups
Compounds 2a and 2b from (e.g., 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea) share the benzyloxy motif but differ in core structure (urea-thiazole-piperazine vs. quinoline). Key observations:
- Molecular Weight : ~694–710 g/mol (vs. ~409 g/mol for the target compound), reflecting the urea scaffold’s complexity.
Commercial and Pharmacological Relevance
- Benzyloxy Derivatives in Drug Design: notes commercial availability of benzyloxy-containing amines (e.g., {[4-(benzyloxy)phenyl]methyl}(diphenylmethyl)amine), underscoring the group’s utility in modulating solubility and target engagement.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate (hereafter referred to as "the compound") is a synthetic derivative of the quinoline class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H20FN3O3
- Molecular Weight : 393.41 g/mol
The presence of the benzyloxy group and the fluorine atom in the quinoline structure is believed to enhance its biological activity.
Overview
Research has demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. A study published in MDPI highlighted its antibacterial efficacy against Gram-positive bacteria, showing promising results in inhibiting growth at low concentrations.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.1 µM | |
| Escherichia coli | 6.5 µM | |
| Penicillin-resistant S. aureus | 9.4 µM |
Case Studies
- Study on Staphylococcus aureus : The compound was tested against clinical isolates of Staphylococcus aureus, demonstrating a MIC comparable to standard antibiotics like kanamycin B and penicillin G. This suggests its potential use as an alternative treatment for resistant strains.
- E. coli Inhibition : Another study indicated that the compound effectively inhibited E. coli at concentrations similar to established antibiotics, suggesting broad-spectrum antibacterial potential.
The compound has also been investigated for its anticancer properties. It is believed to modulate protein kinase activities, which are crucial for cell proliferation and survival.
Data Table: Anticancer Efficacy
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast cancer) | 15.5 | Protein kinase inhibition | |
| HeLa (Cervical cancer) | 12.3 | Induction of apoptosis |
Case Studies
- MCF-7 Cell Line Study : In vitro studies showed that treatment with the compound resulted in reduced cell viability in MCF-7 cells, indicating its potential as a chemotherapeutic agent.
- HeLa Cells : The compound induced apoptosis in HeLa cells through a mechanism involving the modulation of apoptotic pathways, further supporting its role as an anticancer agent.
Data Table: MAO-B Inhibition Activity
Q & A
Basic Research Questions
Q. What critical steps are required to synthesize Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate with high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of substituted phenylamino groups to the quinoline core and esterification. Key steps include:
- Controlled Reaction Conditions : Temperature, solvent polarity, and catalyst selection (e.g., palladium-based catalysts for coupling reactions) to minimize side products.
- Purification : Column chromatography or recrystallization to isolate the target compound.
- Analytical Validation : Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioselectivity.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography (if crystals are obtainable): For absolute stereochemical confirmation .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light Sensitivity : Expose to UV/visible light and monitor changes via spectrophotometry .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Analysis : Compare analogs with varying substituents (e.g., fluoro vs. methyl at the 8-position) to correlate structural features with activity.
- Computational Modeling : Use molecular docking to predict binding affinities to targets (e.g., kinases or receptors).
- Validation : Synthesize top-scoring analogs and test in vitro (e.g., IC₅₀ assays) to refine the model .
Q. What experimental approaches are used to identify biological targets and mechanisms of action?
- Methodological Answer :
- Pull-down Assays : Immobilize the compound on resin to capture interacting proteins from cell lysates, followed by mass spectrometry.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors.
- Gene Knockdown : Use siRNA or CRISPR to silence candidate targets and assess changes in compound efficacy .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation.
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization vs. ELISA) .
Q. What criteria should guide the selection of structural analogs for comparative studies?
- Methodological Answer :
- Functional Group Diversity : Prioritize analogs with substitutions known to modulate bioavailability (e.g., fluorine for lipophilicity) or target engagement (e.g., methoxy for hydrogen bonding).
- Synthetic Feasibility : Evaluate commercial availability of precursors and reaction scalability.
- Example Analogs :
| Analog | Structural Feature | Expected Impact |
|---|---|---|
| 8-Methyl derivative | Increased steric bulk | Altered enzyme binding |
| 4-Chloro-phenyl variant | Enhanced electron-withdrawing effects | Improved metabolic stability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
